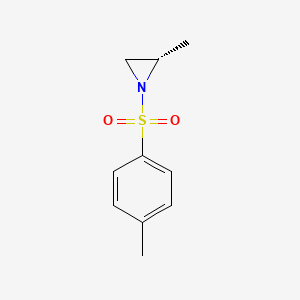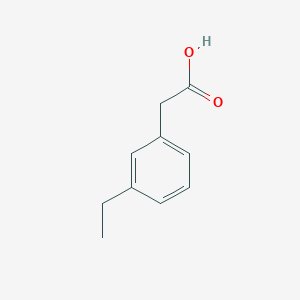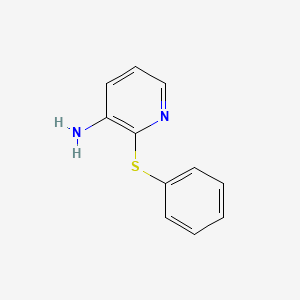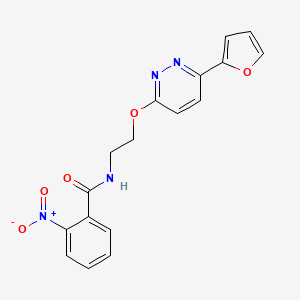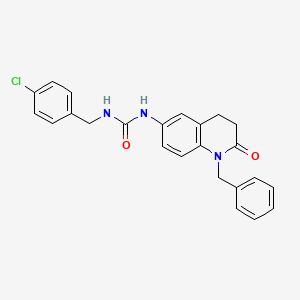
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorobenzyl)urea is a derivative of tetrahydroquinoline, which is a structural motif found in various biologically active compounds. Although the provided papers do not directly discuss this specific compound, they offer insights into the synthesis and properties of closely related tetrahydroquinoline derivatives. For instance, the first paper discusses a derivative synthesized through a cationic imino Diels–Alder reaction, which suggests a potential synthetic route for the compound . The second paper describes the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines using organocatalytic enantioselective Pictet-Spengler reactions, indicating the importance of stereochemistry in the synthesis of such compounds .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be complex, involving multiple steps and the need for regio- and enantioselective reactions. The first paper provides a method involving a cationic imino Diels–Alder reaction, which could be adapted for the synthesis of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorobenzyl)urea . The second paper demonstrates the use of organocatalysis to achieve high enantiomeric excess in the Pictet-Spengler reaction, which is crucial for the synthesis of chiral tetrahydroquinoline alkaloids . These methods highlight the importance of catalyst choice and reaction conditions in obtaining the desired product with high purity and stereochemistry.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-ring system with nitrogen as part of the ring. The first paper provides X-ray powder diffraction data for a related compound, which suggests that similar analytical techniques could be used to determine the crystal structure of the compound . The orthorhombic system and space group reported could provide a starting point for understanding the crystalline nature of similar tetrahydroquinoline derivatives.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atom in the ring and any substituents present on the rings. The synthesis methods described in the papers involve reactions such as the Diels–Alder reaction and the Pictet-Spengler reaction, which are key transformations in the synthesis of these compounds . These reactions are essential for constructing the tetrahydroquinoline core and introducing chirality into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The first paper mentions the crystallization in an orthorhombic system, which could affect the compound's solubility and stability . The presence of substituents like the benzyl and chlorobenzyl groups can also impact the compound's lipophilicity, which is important for its potential biological activity. The methods used for molecular characterization, such as NMR, FT-IR, and GC-MS, are crucial for determining these properties and confirming the identity of the synthesized compound .
Propriétés
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-20-9-6-17(7-10-20)15-26-24(30)27-21-11-12-22-19(14-21)8-13-23(29)28(22)16-18-4-2-1-3-5-18/h1-7,9-12,14H,8,13,15-16H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBHXXHZSECJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorobenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

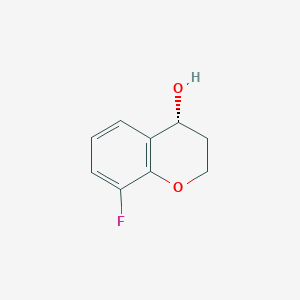
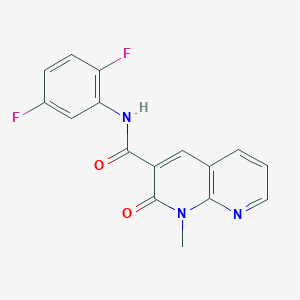
![(Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2544234.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2544235.png)
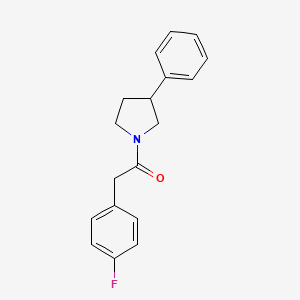
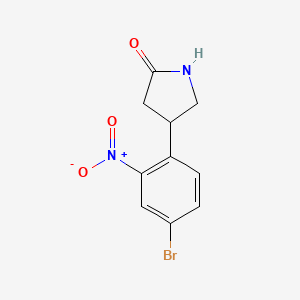
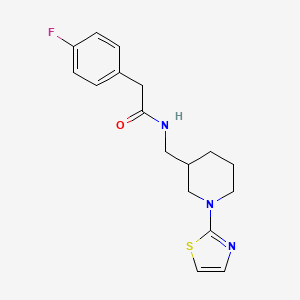
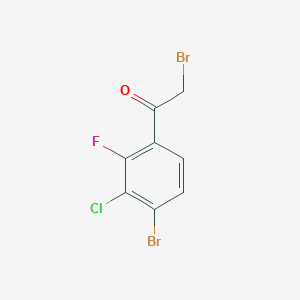
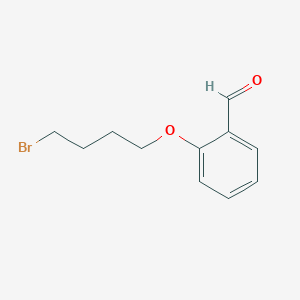
![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)
